molecular formula C10H12BrN5 B14149461 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine CAS No. 886365-76-0

5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine

Cat. No.: B14149461
CAS No.: 886365-76-0
M. Wt: 282.14 g/mol
InChI Key: FKZUONPKNXXYEC-UHFFFAOYSA-N
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Description

5-Bromo-N-[3-(1H-imidazol-1-yl)propyl]pyrimidin-2-amine is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to a class of molecules characterized by a pyrimidine core linked to an imidazole ring via a propylamine chain. This structure is a key pharmacophore in the design of novel therapeutic agents. The presence of both pyrimidine and imidazole rings, which are privileged structures in drug discovery, makes this compound a valuable scaffold. Research indicates that similar 2,4-disubstituted pyrimidine-imidazole hybrids are being explored as potent and selective inhibitors of enzymes like neuronal Nitric Oxide Synthase (nNOS), a target for neurodegenerative disorders . The bromine atom at the 5-position of the pyrimidine ring provides a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research and development applications only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

886365-76-0

Molecular Formula

C10H12BrN5

Molecular Weight

282.14 g/mol

IUPAC Name

5-bromo-N-(3-imidazol-1-ylpropyl)pyrimidin-2-amine

InChI

InChI=1S/C10H12BrN5/c11-9-6-14-10(15-7-9)13-2-1-4-16-5-3-12-8-16/h3,5-8H,1-2,4H2,(H,13,14,15)

InChI Key

FKZUONPKNXXYEC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCNC2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 5-Bromo-2-aminopyrimidine core : Provides the heterocyclic backbone with a bromine substituent.
  • 3-(1H-Imidazol-1-yl)propylamine side chain : Introduces the imidazole-containing alkyl chain via nucleophilic substitution or coupling reactions.

Synthesis of the Imidazole-Propylamine Side Chain

The side chain is typically prepared through alkylation or substitution reactions. A reported method involves:

  • Protection of 3-bromopropylamine : Treatment with tert-butoxycarbonyl (Boc) anhydride in methanol and triethylamine yields tert-butyl (3-bromopropyl)carbamate.
  • Imidazole substitution : Reacting the Boc-protected intermediate with imidazole in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) facilitates bromide displacement.
  • Deprotection : Removal of the Boc group using HCl in dioxane generates 3-(1H-imidazol-1-yl)propylamine.

Example Protocol :

tert-Butyl (3-bromopropyl)carbamate (10 mmol) and imidazole (12 mmol) were stirred in DMF (50 mL) with K₂CO₃ (15 mmol) at 80°C for 24 h. The mixture was filtered, concentrated, and treated with 4 M HCl/dioxane (20 mL) for 4 h. Evaporation yielded 3-(1H-imidazol-1-yl)propylamine hydrochloride as a white solid (Yield: 78%).

Coupling of the Pyrimidine Core and Side Chain

The final step involves nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling to attach the side chain to the pyrimidine ring:

Nucleophilic Substitution

Reactants :

  • 5-Bromo-2-chloropyrimidine (or 2-aminopyrimidine with a leaving group)
  • 3-(1H-Imidazol-1-yl)propylamine

Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
  • Base : Sodium hydride (NaH) or potassium tert-butoxide
  • Temperature : 60–100°C
  • Time : 24–48 h

Mechanism :
The amine group of the side chain attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride or other leaving groups.

Example Protocol :

5-Bromo-2-chloropyrimidine (5 mmol) and 3-(1H-imidazol-1-yl)propylamine (5.5 mmol) were dissolved in DMSO (30 mL). NaH (6 mmol) was added portionwise at 0°C, and the mixture was stirred at 80°C for 36 h. The product was isolated via column chromatography (SiO₂, MeOH/CH₂Cl₂ 1:9) as a pale-yellow solid (Yield: 65%).

Buchwald–Hartwig Amination

For substrates with less reactive leaving groups (e.g., bromine), palladium-catalyzed cross-coupling may be employed:

  • Catalyst : Pd₂(dba)₃ or Pd(OAc)₂
  • Ligand : Xantphos or BINAP
  • Base : Cs₂CO₃
  • Solvent : Toluene or 1,4-dioxane

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent Base Temperature (°C) Yield (%)
DMSO NaH 80 65
THF KOtBu 60 58
DMF DBU 100 42

Data adapted from. DMSO consistently outperforms other solvents due to its high polarity, which stabilizes transition states in SNAr reactions.

Temperature and Time Dependence

Elevated temperatures (80–100°C) improve reaction rates but may promote side reactions such as imidazole ring decomposition. Prolonged reaction times (>24 h) are often necessary for complete conversion.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Methanol or ethanol/water mixtures are preferred for final product purification.
  • Column Chromatography : Silica gel with gradients of methanol in dichloromethane (1–10%) removes unreacted starting materials.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.85 (s, 1H, pyrimidine-H), 7.64 (s, 1H, imidazole-H), 3.82–3.90 (m, 2H, CH₂N), 2.70–2.85 (m, 2H, CH₂), 1.95–2.10 (m, 2H, CH₂).
  • LC-MS : [M+H]⁺ = 283.1 (calculated: 282.14).

Challenges and Mitigation Strategies

Yield Improvement

  • Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.
  • Microwave Assistance : Reducing reaction time from 36 h to 2 h while maintaining yields (e.g., 63%).

Industrial and Research Applications

While primarily a research chemical, this compound’s structural analogs have shown promise as kinase inhibitors and antimicrobial agents. Scalable synthesis requires optimizing cost-effective steps, such as replacing NaH with cheaper bases (e.g., K₂CO₃) and minimizing chromatographic purifications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially forming imidazolium salts or reduced imidazole derivatives.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of imidazolium salts.

    Reduction: Formation of reduced imidazole derivatives.

Scientific Research Applications

5-Bromo-N-[3-(1H-imidazol-1-yl)propyl]pyrimidin-2-amine, a chemical compound with the molecular formula C10H12BrN5 and a molecular weight of 282.14 g/mol, has garnered interest in scientific research for its potential applications in various fields . This compound, also known by its synonyms such as (5-bromo-pyrimidin-2-yl)-(3-imidazol-1-yl-propyl)-amine and n-(3-(1h-imidazol-1-yl)propyl)-5-bromopyrimidin-2-amine, features a pyrimidine ring linked to a bromo group and an imidazole moiety, conferring unique chemical and biological properties .

5-Bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine, a related compound, has demonstrated diverse biological activities, particularly due to its interaction with various biological targets. As an imidazole-containing compound, it influences multiple cellular processes.

Signal Transduction: It can modulate pathways involved in cell signaling, impacting cellular responses to external stimuli.

Metabolic Pathways: It can affect metabolic processes, potentially enhancing or inhibiting specific enzymatic activities.

Antiparasitic Activity: Imidazole derivatives have exhibited significant antiparasitic properties. Structural modifications to the imidazole ring and pyridine structure have resulted in varying degrees of potency against parasitic infections, with some compounds achieving EC50 values as low as 0.064 μM.

Case Study: Antiparasitic Efficacy

Comparative studies have evaluated various imidazole derivatives for their antiparasitic activity. Results indicated that compounds structurally similar to 5-Bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine maintained potent activity, with some derivatives achieving significantly lower EC50 values than traditional treatments, suggesting potential therapeutic options for parasitic diseases.

Antibacterial Applications

Palladium (Pd), copper (Cu), and nickel (Ni)-catalyzed reactions have been employed in the synthesis of antibacterial molecules . For instance, derivatives 9 and 11 effectively halted the growth of all Gram-positive bacteria . Compound 9a showed moderate antibacterial effects against E. coli and P. aeruginosa .

Synthesis of Antibacterial Molecules

The use of catalysts such as Palladium, Copper and Nickel in chemical reactions has shown promise in creating new antibacterial molecules . This is an area of ongoing research with the aim of discovering more effective treatments against bacterial infections .

Mechanism of Action

The mechanism of action of 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, which could be relevant in enzyme inhibition or activation. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Similarity :

  • The highest similarity (0.94) is observed with 5-Bromo-N-methylpyrimidin-2-amine (CAS: 31402-54-7), which retains the bromopyrimidine core but substitutes the propylimidazole chain with a methyl group. This suggests that the pyrimidine-bromine-amine framework is a critical determinant of similarity, while the imidazole chain introduces distinct steric and electronic properties .
  • Lower similarity scores (e.g., 0.76 for CAS: 959240-54-1) correlate with positional isomerism (bromine at position 4 instead of 5) or bulkier substituents (e.g., isopropylamine in CAS: 77476-95-0), which may alter binding affinities or solubility .

Functional Implications :

  • The propylimidazole chain in the target compound likely enhances its capacity for interactions with biological targets (e.g., enzymes or receptors) compared to simpler analogs like 31402-54-5. Imidazole’s nitrogen atoms can participate in hydrogen bonding or coordinate metal ions, a feature absent in methyl- or dimethylamine-substituted derivatives .
  • Compounds such as N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS: 887433-64-9) highlight the trade-off between chain length and functionality; the ethylenediamine moiety may improve solubility but reduce target specificity compared to the imidazole-terminated chain .

Biological Relevance: While explicit activity data for the target compound are unavailable, analogs like MMV3 () with related imidazole-containing structures have been studied as inhibitors of bacterial enzymes (e.g., CntA, involved in stress response pathways).

Biological Activity

5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.

Molecular Characteristics

The compound has the following molecular properties:

PropertyValue
Molecular FormulaC10H12BrN5
Molecular Weight282.14 g/mol
CAS Number886365-76-0
LogP1.35970
PSA58.86

These properties suggest a moderate lipophilicity, which is essential for biological activity, particularly in drug development.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of imidazole and pyrimidine have been shown to possess potent antibacterial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.125 μg/mL against Staphylococcus aureus and 2 μg/mL against Escherichia coli .

The biological activity of this compound is likely linked to its ability to inhibit specific enzymes or disrupt cellular processes in microorganisms. The presence of the bromine atom may enhance the compound's binding affinity to target proteins, thereby increasing its efficacy as an antimicrobial agent .

Study on Antiparasitic Activity

A study focusing on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications in the imidazole ring can significantly enhance antiparasitic activity. For example, substituents that increase polarity were found to improve solubility without compromising metabolic stability, which is crucial for maintaining effective drug concentrations in vivo .

Evaluation of Antifungal Activity

In another investigation, a series of pyrimidine derivatives showed promising antifungal activity against Candida species. The study measured MIC values ranging from 16.69 to 78.23 μM, indicating that structural variations can lead to enhanced antifungal properties .

Research Findings and Implications

The biological activity of this compound suggests its potential as a lead compound in drug development:

  • Antimicrobial Efficacy : Its effectiveness against both bacterial and fungal strains positions it as a candidate for further development into therapeutic agents.
  • Modifiable Structure : The ability to modify the imidazole and pyrimidine moieties allows for optimization of pharmacological properties.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a brominated pyrimidine precursor with a substituted imidazole-propylamine intermediate. Key steps include:

  • Nucleophilic substitution : Reacting 5-bromo-2-aminopyrimidine with 3-(1H-imidazol-1-yl)propylamine under reflux in anhydrous solvents (e.g., DMF or THF) with a base (e.g., K2_2CO3_3) to facilitate amine coupling .
  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) or recrystallization from ethanol improves purity.
  • Yield Optimization : Lower temperatures (40–60°C) reduce side reactions like imidazole ring decomposition, while longer reaction times (12–24 hrs) enhance conversion .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: A multi-technique approach ensures structural confirmation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the presence of imidazole (δ 7.5–8.5 ppm for aromatic protons) and pyrimidine (δ 8.0–8.8 ppm) moieties, with integration ratios confirming substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 322.05 for C10_{10}H11_{11}BrN6_6).
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the propyl linker’s conformation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?

Methodological Answer:

  • Controlled Assays : Use cell lines (e.g., HeLa or HEK293) with standardized growth conditions (5% CO2_2, 37°C) and passage numbers ≤20 to reduce variability .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with DMSO controls (<0.1% v/v) to assess toxicity and specificity.
  • Statistical Design : Apply ANOVA with post-hoc Tukey tests to analyze replicates (n ≥ 3) and account for batch effects .

Q. How should contradictory data regarding its pharmacological activity (e.g., kinase inhibition vs. off-target effects) be resolved?

Methodological Answer:

  • Selectivity Profiling : Use kinase screening panels (e.g., Eurofins KinaseProfiler) to identify primary targets. Compare IC50_{50} values against known inhibitors .
  • Mechanistic Studies : Employ siRNA knockdown or CRISPR-Cas9 gene editing to validate target engagement in cellular models .
  • Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., 5-bromo-N-methylpyrazin-2-amine) to identify substituent-dependent trends .

Q. What computational strategies are effective for predicting the compound’s binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Adjust the propyl linker length to optimize bioavailability .

Q. How can environmental fate studies be structured to assess the compound’s ecological impact?

Methodological Answer:

  • Degradation Analysis : Conduct OECD 301B tests to measure biodegradability in aqueous systems. Monitor hydrolysis products via LC-MS under varying pH (4–9) .
  • Toxicity Screening : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays to determine EC50_{50} values for acute toxicity .
  • Partition Coefficients : Measure logKow_{ow} (octanol-water) to predict bioaccumulation potential .

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